molecular formula C15H21NO6 B2772335 Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate CAS No. 502842-06-0

Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate

Cat. No.: B2772335
CAS No.: 502842-06-0
M. Wt: 311.334
InChI Key: MROHPZJHYVCHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate, also known as Ethyl 3-amino-3-(2,3-xylyl)propanoate oxalate, is a chemical compound commonly used in scientific research. This compound is a derivative of proline and is often used as a reagent in organic synthesis. This compound has a wide range of applications in scientific research, including drug discovery, chemical analysis, and biochemical research.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate is not fully understood. However, it is believed that this compound acts as a competitive inhibitor of certain enzymes, particularly those involved in the biosynthesis of amino acids. Additionally, this compound 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate has been shown to have anti-inflammatory and anti-cancer properties.
Biochemical and physiological effects:
This compound 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate has been shown to have anti-inflammatory effects, particularly in the treatment of inflammatory bowel disease. However, the long-term effects of this compound 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate on human health are not fully understood.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate in lab experiments include its relatively low cost, ease of synthesis, and wide range of applications. Additionally, this compound 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate is a stable compound that can be stored for long periods of time. However, the limitations of using this compound 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate in lab experiments include its potential toxicity and the lack of information about its long-term effects on human health.

Future Directions

There are several future directions for the use of Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate in scientific research. One potential application is in the development of new anti-cancer drugs. This compound 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate has been shown to have anti-cancer properties, and further research could lead to the development of new drugs that target specific types of cancer. Additionally, this compound 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate could be used in the development of new anti-inflammatory drugs, particularly for the treatment of inflammatory bowel disease. Finally, further research is needed to fully understand the long-term effects of this compound 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate on human health.

Synthesis Methods

The synthesis of Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate involves several steps. The first step involves the reaction of 2,3-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base to form ethyl 3-(2,3-dimethylphenyl)acrylate. The second step involves the reaction of ethyl 3-(2,3-dimethylphenyl)acrylate with methylamine in the presence of a reducing agent to form this compound 3-amino-3-(2,3-dimethylphenyl)propanoate. Finally, the compound is reacted with oxalic acid to form this compound 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate.

Scientific Research Applications

Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate has a wide range of applications in scientific research. This compound is commonly used as a reagent in organic synthesis, particularly in the preparation of proline derivatives. This compound 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate has also been used in drug discovery, particularly in the development of new anti-cancer drugs. Additionally, this compound has been used in biochemical research to study the mechanisms of action of various enzymes and proteins.

Properties

IUPAC Name

ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.C2H2O4/c1-4-16-13(15)8-12(14)11-7-5-6-9(2)10(11)3;3-1(4)2(5)6/h5-7,12H,4,8,14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROHPZJHYVCHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC(=C1C)C)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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